molecular formula C9H14N2O B2588899 [1-(1H-Pyrazol-5-yl)cyclopentyl]methanol CAS No. 2243509-30-8

[1-(1H-Pyrazol-5-yl)cyclopentyl]methanol

Cat. No.: B2588899
CAS No.: 2243509-30-8
M. Wt: 166.224
InChI Key: ZPFQNZKKLQMVIF-UHFFFAOYSA-N
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Description

“[1-(1H-Pyrazol-5-yl)cyclopentyl]methanol” is a chemical compound with the molecular weight of 166.22 . It is an oil at room temperature .


Synthesis Analysis

Pyrazole derivatives, such as “this compound”, have been synthesized for various purposes . For instance, some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H14N2O/c12-7-9-5-6-10-11(9)8-3-1-2-4-8/h5-6,8,12H,1-4,7H2 . This indicates the presence of 9 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule .


Physical and Chemical Properties Analysis

“this compound” is an oil at room temperature .

Scientific Research Applications

Regioselective Synthesis of Pyrazole Derivatives

A study by Alizadeh, Moafi, and Zhu (2015) details a regioselective procedure for synthesizing 1H-pyrazol-5-yl derivatives via a 1,3-dipolar cycloaddition reaction. This method demonstrates the utility of pyrazole derivatives in creating complex molecular structures with potential applications across various fields of chemistry (Alizadeh, Moafi, & Zhu, 2015).

Synthesis of 4-Indazolyl-1,3,4-trisubstituted Pyrazole Derivatives

Research by Hote and Lokhande (2014) focuses on synthesizing novel pyrazole derivatives, showcasing the compound's role in creating new molecules with potential for further chemical exploration (Hote & Lokhande, 2014).

Metal-catalyzed Synthesis

Messerle and Vuong (2007) developed an efficient method for the synthesis of O,O-acetals through metal-catalyzed double hydroalkoxylation of alkynes, highlighting the catalytic capabilities of pyrazole-derived ligands in facilitating complex chemical reactions (Messerle & Vuong, 2007).

Coordination Polymers and Magnetic Properties

Liu, Zhang, and Zhu (2009) investigated the coordination of methanol and ethanol molecules in the construction of 1D coordination polymers, revealing the influence of solvent choice on the magnetic properties of the resulting materials. This study underscores the potential of pyrazole derivatives in material science, particularly in designing materials with unique magnetic behaviors (Liu, Zhang, & Zhu, 2009).

Eco-friendly Synthesis of Methanol

A study by Ribeiro, Martins, and Pombeiro (2017) on the eco-friendly synthesis of methanol from carbon dioxide using a C-scorpionate iron(II) catalyst demonstrates the role of pyrazole derivatives in catalyzing environmentally significant reactions. This research highlights the potential of pyrazole-based catalysts in contributing to sustainable chemical processes (Ribeiro, Martins, & Pombeiro, 2017).

Properties

IUPAC Name

[1-(1H-pyrazol-5-yl)cyclopentyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c12-7-9(4-1-2-5-9)8-3-6-10-11-8/h3,6,12H,1-2,4-5,7H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFQNZKKLQMVIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CO)C2=CC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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